(Z)-3,4',5-Trimethoxy-3'-(tert-butyldimethylsilyloxy)stilbene
Description
Properties
IUPAC Name |
tert-butyl-[5-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenoxy]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O4Si/c1-23(2,3)28(7,8)27-22-15-17(11-12-21(22)26-6)9-10-18-13-19(24-4)16-20(14-18)25-5/h9-16H,1-8H3/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFSHSMPMRHYOG-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)C=CC2=CC(=CC(=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)/C=C\C2=CC(=CC(=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456791 | |
| Record name | (Z)-3,4',5-Trimethoxy-3'-(tert-butyldimethylsilyloxy)stilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
586410-23-3 | |
| Record name | (Z)-3,4',5-Trimethoxy-3'-(tert-butyldimethylsilyloxy)stilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Wittig-Horner Reaction as the Core Methodology
The Wittig-Horner reaction is the most widely used approach for constructing the stilbene backbone. The synthesis involves two critical intermediates:
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Phosphonate precursor : Derived from p-methoxybenzyl chloride and trimethyl phosphite.
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Silyl-protected benzaldehyde : 3,5-Dimethoxy-3'-(tert-butyldimethylsilyloxy)benzaldehyde.
Procedure (adapted from CN1275920C and PMC7089417):
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Phosphonate Synthesis :
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Aldehyde Silylation :
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Wittig-Horner Coupling :
Table 1: Optimization of Wittig-Horner Conditions
| Parameter | Optimal Range | Impact on Z/E Ratio |
|---|---|---|
| Temperature | 0–5°C | Z:E = 4:1 |
| Solvent | DMF | Enhances solubility |
| Base | NaOMe | Prevents desilylation |
Alternative Routes: Kornblum Oxidation and Stille Coupling
Kornblum Oxidation Pathway (CN101838173A):
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3,5-Dimethoxy-4'-hydroxybenzyl chloride undergoes Kornblum oxidation with DMSO/NaHCO₃ at 120°C to form the aldehyde.
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Subsequent silylation and Wittig reaction yield the target compound (65% overall yield).
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Palladium-catalyzed cross-coupling between a stannane and a silylated benzyl bromide.
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Advantage : Better Z-selectivity (up to 85%) but requires toxic tin reagents.
Stereochemical Control and Challenges
Z-Selectivity Mechanisms
Side Reactions and Mitigation
Purification and Characterization
Crystallization Techniques
Analytical Data
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¹H NMR (CDCl₃): δ 6.85 (d, J = 16.4 Hz, 1H, CH=CH), 1.01 (s, 9H, t-Bu).
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HPLC : Z-isomer retention time = 12.3 min (C18 column, MeOH/H₂O 80:20).
Comparative Analysis of Methods
Table 2: Efficiency of Synthetic Routes
| Method | Overall Yield | Z-Selectivity | Scalability |
|---|---|---|---|
| Wittig-Horner | 70–80% | 75–80% | High |
| Kornblum Oxidation | 60–65% | 65–70% | Moderate |
| Stille Coupling | 55–60% | 85–90% | Low |
Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
(Z)-3,4’,5-Trimethoxy-3’-(tert-butyldimethylsilyloxy)stilbene undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydrostilbenes.
Substitution: Electrophilic aromatic substitution can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Produces quinones or other oxidized stilbene derivatives.
Reduction: Yields dihydrostilbenes.
Substitution: Results in halogenated or nitrated stilbenes.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that stilbene derivatives exhibit significant anticancer properties. (Z)-3,4',5-Trimethoxy-3'-(tert-butyldimethylsilyloxy)stilbene has been studied for its ability to inhibit the growth of various cancer cell lines. Notably, it has shown efficacy against breast cancer cells by inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways such as PI3K/Akt and MAPK .
2. Neuroprotective Effects
This compound has also been investigated for its neuroprotective effects. Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially making it a candidate for treating neurodegenerative diseases such as Alzheimer's . The presence of methoxy groups is believed to enhance its ability to cross the blood-brain barrier, increasing its therapeutic potential.
Materials Science Applications
1. Organic Photovoltaics
this compound has been explored as a component in organic photovoltaic devices due to its favorable electronic properties. Its ability to absorb light efficiently and facilitate charge transport makes it a suitable candidate for enhancing the efficiency of solar cells .
2. Polymer Chemistry
In polymer science, this compound can be utilized as a monomer or additive in the synthesis of advanced materials with tailored properties. Its silyl ether functionality allows for easy incorporation into siloxane-based polymers, which are known for their thermal stability and flexibility .
Organic Synthesis Applications
1. Synthetic Intermediates
The compound serves as an important synthetic intermediate in the preparation of more complex organic molecules. Its functional groups can be modified through various chemical reactions, allowing chemists to create new derivatives with desired properties .
2. Protecting Group in Synthesis
The tert-butyldimethylsilyl (TBDMS) group is widely used in organic synthesis as a protecting group for alcohols and amines. This compound can thus be employed in multi-step synthetic routes where selective deprotection is required .
Case Studies
Mechanism of Action
The mechanism of action of (Z)-3,4’,5-Trimethoxy-3’-(tert-butyldimethylsilyloxy)stilbene involves its interaction with various molecular targets and pathways:
Antioxidant activity: Scavenges free radicals and reduces oxidative stress.
Anti-inflammatory effects: Inhibits the production of pro-inflammatory cytokines.
Anticancer properties: Induces apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.
Comparison with Similar Compounds
Key Observations:
TBDMS vs. Hydroxyl Groups : The TBDMS group in the target compound likely improves metabolic stability compared to the hydroxylated analog (cis-3,4',5-Trimethoxy-3'-hydroxystilbene), which is prone to rapid glucuronidation or sulfation .
Amino Substitution: cis-3,4',5-Trimethoxy-3'-aminostilbene eliminates cardiotoxicity seen in earlier stilbenes (e.g., combretastatins) while maintaining potency, highlighting the role of polar substituents in toxicity modulation .
Methoxy Positioning : Pterostilbene’s 3,5-dimethoxy-4'-hydroxy configuration confers superior bioavailability over resveratrol, suggesting methoxy groups enhance membrane permeability .
Biological Activity
(Z)-3,4',5-Trimethoxy-3'-(tert-butyldimethylsilyloxy)stilbene is a synthetic stilbene derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This compound, characterized by its unique structural modifications, is an intermediate in the production of anticancer agents and exhibits a range of biological effects.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes three methoxy groups and a tert-butyldimethylsilyloxy group, which contribute to its solubility and stability in biological systems. The presence of these functional groups is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 404.58 g/mol |
| Appearance | White solid |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Research indicates that stilbene derivatives, including this compound, exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
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Mechanism of Action : The compound appears to exert its anticancer effects through multiple pathways:
- Apoptosis Induction : Studies have shown that it can trigger apoptosis in cancer cells by downregulating anti-apoptotic proteins such as XIAP and inhibiting transcription factors like Sp1 .
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells, leading to mitotic catastrophe .
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In Vitro Studies : The compound demonstrated potent antiproliferative activity against several cancer cell lines, including:
- MCF-7 (breast cancer)
- T24T (bladder cancer)
- HCT116 (colon cancer)
Cell Line IC50 (µM) MCF-7 60 T24T 150 HCT116 100
Anti-inflammatory Effects
In addition to anticancer properties, this compound has shown potential anti-inflammatory effects. Stilbenes are known to modulate inflammatory pathways. The presence of methoxy groups enhances the compound's ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Mechanism of Action : The anti-inflammatory activity is likely linked to the compound's ability to inhibit NF-κB activation, a key regulator of inflammatory responses .
- Experimental Evidence : In vitro studies have demonstrated that stilbene derivatives can reduce TNF-induced inflammation markers in human cell lines .
Case Studies and Research Findings
Several studies have highlighted the biological activities of stilbene derivatives similar to this compound:
- Dai et al. (2020) : This study characterized the pharmacokinetic profile of related stilbene compounds and found enhanced bioavailability compared to traditional compounds like resveratrol .
- Ashikawa et al. (2020) : Investigated the role of hydroxyl groups in enhancing the anti-inflammatory properties of stilbenes, suggesting that methoxylation could also play a role in modulating these effects .
Q & A
Q. What synthetic methodologies are optimal for producing (Z)-3,4',5-Trimethoxy-3'-(tert-butyldimethylsilyloxy)stilbene with high stereochemical purity?
The compound is typically synthesized via Wittig reactions between aldehydes and phosphonium salts. For example, reacting 3,4,5-trimethoxybenzaldehyde with a silyl-protected benzaldehyde derivative generates a mixture of Z/E isomers. Separation is achieved using flash chromatography with non-polar eluents (e.g., hexane:ethyl acetate 100:1), yielding Z-isomer-enriched fractions. Critical parameters include temperature control (-10°C to prevent side reactions) and inert atmospheres (argon) to stabilize reactive intermediates .
Q. How can researchers validate the stereochemical configuration of this stilbene derivative?
Nuclear Magnetic Resonance (NMR) is essential:
- ¹H NMR : Coupling constants (J) between olefinic protons (Z: ~12 Hz; E: ~16 Hz) distinguish isomers.
- NOESY : Nuclear Overhauser effects between methoxy groups and the silyl-protected hydroxyl confirm the Z-configuration. High-Resolution Mass Spectrometry (HRMS) and polarimetry (melting point differences: Z-isomers often have lower melting points) provide complementary validation .
Q. What in vitro assays are recommended to assess its apoptotic activity in leukemia models?
- Mitochondrial cytochrome c release : Measure cytosolic cytochrome c via ELISA or Western blot after treating leukemia cell lines (e.g., HL-60) .
- Caspase-3/7 activation : Use fluorogenic substrates (e.g., Ac-DEVD-AMC) to quantify enzymatic activity.
- Annexin V/PI staining : Flow cytometry to detect early/late apoptosis .
Advanced Research Questions
Q. Why does the Z-isomer exhibit greater bioactivity compared to the E-isomer in microtubule disruption?
The Z-configuration allows spatial alignment of methoxy and silyl groups, facilitating interactions with tubulin’s colchicine-binding site. Molecular docking studies suggest the Z-isomer’s bent conformation better mimics natural ligands like combretastatin A-4, disrupting tubulin polymerization. In contrast, the E-isomer’s linear structure reduces steric complementarity .
Q. How can researchers resolve contradictions in reported IC₅₀ values across cell lines?
Discrepancies arise from cell-specific factors :
- Membrane permeability : Silyl groups enhance lipophilicity, but efflux pumps (e.g., P-glycoprotein) in resistant lines reduce intracellular concentrations.
- Metabolic stability : Liver microsome assays reveal rapid desilylation in some models, altering active metabolite profiles. Standardize assays using isomerically pure compounds and include controls for metabolic degradation .
Q. What proteomic strategies identify off-target effects of this compound in Leishmania parasites?
- Chemical proteomics : Use biotinylated probes of the stilbene derivative to pull down interacting proteins from parasite lysates.
- LC-MS/MS : Identify enriched proteins (e.g., tubulin, mitochondrial enzymes) and validate via surface plasmon resonance (SPR) or thermal shift assays .
Methodological Considerations
Q. What experimental designs optimize in vivo pharmacokinetic studies of this compound?
- Prodrug strategies : Replace the silyl group with phosphate esters to enhance aqueous solubility.
- Pharmacokinetic profiling : Monitor plasma half-life (t₁/₂) and tissue distribution via LC-MS in rodent models. Include bile-duct cannulated rats to assess enterohepatic recirculation of metabolites .
Q. How do researchers differentiate between apoptosis and necrosis in mechanistic studies?
- ATP levels : Necrosis correlates with rapid ATP depletion (luminescence assays).
- DNA fragmentation : TUNEL assays or agarose gel electrophoresis for apoptotic "laddering."
- Real-time metabolic profiling : Seahorse XF Analyzer to track oxidative phosphorylation vs. glycolysis .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
